2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide
Description
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide (molecular formula: C₁₉H₁₇ClN₅O₂) is a pyrazolo-pyrimidinone derivative characterized by:
- A 3-chlorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidinone core.
- An N-isopropyl acetamide side chain at the 5-position.
This scaffold is structurally analogous to bioactive molecules targeting enzymes such as kinases or proteases.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-10(2)20-14(23)8-21-9-18-15-13(16(21)24)7-19-22(15)12-5-3-4-11(17)6-12/h3-7,9-10H,8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMCDKVPSOSQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate to yield the pyrazole intermediate. This intermediate undergoes further cyclization with formamide to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs and their structural differences are summarized below:
Hydrogen Bonding and Crystal Packing
- N–H⋯O Interactions : Analogous to and , the target compound’s acetamide likely forms intermolecular hydrogen bonds, stabilizing crystal structures and influencing solubility .
- Dihedral Angles : In , steric hindrance from bulky substituents (e.g., trifluoromethylphenyl) increases dihedral angles (30.7° vs. smaller angles in less hindered analogs). The target compound’s isopropyl group may induce moderate steric effects .
Computational and Analytical Studies
- Electron Localization: Tools like Multiwfn () and electron localization function (ELF) analysis () could map the target compound’s reactive sites, such as the pyrimidinone carbonyl or chlorophenyl ring .
Biological Activity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazolopyrimidine Core : This is typically achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
- Cyclization : The intermediate is cyclized with formamide to yield the pyrazolopyrimidine core.
- Acylation : The core is then acylated with isopropanoyl chloride in the presence of a base like triethylamine to form the final compound.
Biological Activity
The biological activity of this compound has been investigated through various studies highlighting its pharmacological potential:
Antibacterial Activity
Recent studies have shown that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant antibacterial properties. For instance:
- Minimum Bactericidal Concentration (MBC) : A related compound demonstrated an MBC value of 7.8 µg/mL against Staphylococcus aureus and Bacillus subtilis .
| Compound | MBC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-[1-(3-chlorophenyl)-... | TBD | TBD |
| Related Pyrazolo Compound | 7.8 | S. aureus, B. subtilis |
Anticancer Activity
The compound's structure suggests potential as a pharmacophore for developing new anticancer agents. It may act as an inhibitor of specific kinases involved in tumor progression:
- Mechanism of Action : The compound may inhibit enzymes or receptors that play critical roles in cancer cell signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : Some pyrazole derivatives have shown strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Case Studies
- Antimicrobial Screening : A study screened various pyrazole derivatives against multiple bacterial strains using ciprofloxacin as a standard drug. Results indicated that certain derivatives displayed strong antibacterial activity .
- Docking Studies : Computational studies have elucidated the binding interactions of these compounds with target proteins, providing insights into their mechanism of action .
Q & A
Q. What are the established synthetic methodologies for synthesizing this compound?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors (e.g., 3-chlorophenyl derivatives and pyrazole-carboxamide intermediates). Substituents are introduced through alkylation or acylation under basic conditions (e.g., triethylamine). Key steps include refluxing in polar aprotic solvents (DMF or THF) at 80–120°C for 6–12 hours to optimize cyclization efficiency .
Q. Which spectroscopic techniques are used to confirm its molecular structure?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., 3-chlorophenyl integration at δ 7.3–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 427.8 [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
Q. What are the primary biological targets or pathways under investigation?
The compound’s pyrazolo[3,4-d]pyrimidine core interacts with kinase enzymes (e.g., EGFR, VEGFR) and inflammatory mediators (e.g., COX-2). Target validation employs:
- In vitro binding assays (fluorescence polarization, IC50 determination).
- Cell-based assays (e.g., MCF-7 cytotoxicity studies, see Table 1 in for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Use Design of Experiments (DoE) to systematically vary:
- Temperature : Higher temperatures (100–120°C) accelerate cyclization but risk side reactions.
- Solvent polarity : DMF improves solubility of aromatic intermediates vs. THF .
- Catalyst loading : Pd(OAc)₂ (5 mol%) enhances cross-coupling efficiency in substituent introduction . Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before proceeding .
Q. How should contradictory binding affinity data across assay systems be resolved?
- Orthogonal validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to rule out assay-specific artifacts (e.g., buffer interference) .
- Structural analogs : Cross-reference data from compounds with modified substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives in ).
- Molecular docking : Identify binding pose discrepancies due to protein conformational flexibility .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent modification :
- Pyrimidine-oxo group : Replace with thioether to enhance metabolic stability .
- N-isopropylacetamide : Optimize steric bulk via tert-butyl or cyclopropyl analogs to improve target selectivity .
- Bioisosteric replacement : Substitute 3-chlorophenyl with 3-fluorophenyl to evaluate halogen bonding effects on kinase inhibition (see IC50 trends in ) .
Methodological Notes
- Synthetic Yield Optimization : Pilot-scale reactions (1–5 mmol) are recommended before scaling to >10 mmol to avoid exothermic risks .
- Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling to ensure reproducibility .
- Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity cliffs observed in SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
